Thieno[3,2-b]furan-5-ylmethanol
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Overview
Description
Thieno[3,2-b]furan-5-ylmethanol is a heterocyclic compound with the molecular formula C7H6O2S and a molecular weight of 154.18 g/mol. This compound features a fused ring system consisting of a thiophene ring and a furan ring, with a methanol group attached to the furan ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including organic chemistry, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the regioselective intermolecular Suzuki coupling followed by intramolecular Ullmann C–O coupling reactions . The reaction conditions typically include the use of catalysts such as Pd(PPh3)4 and copper(I) thiophene-2-carboxylate (CuTc), with K3PO4·3H2O as the base and tert-butanol as the solvent .
Industrial Production Methods: While specific industrial production methods for thieno[3,2-b]furan-5-ylmethanol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and reduce costs, as well as ensuring the process is environmentally friendly and sustainable.
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-b]furan-5-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methanol group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methanol group, where reagents like sodium hydride (NaH) can facilitate the substitution of the hydroxyl group with other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group would yield thieno[3,2-b]furan-5-carboxylic acid, while reduction would yield this compound.
Scientific Research Applications
Thieno[3,2-b]furan-5-ylmethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: this compound derivatives have shown promise in medicinal chemistry for their potential therapeutic properties.
Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mechanism of Action
Thieno[3,2-b]furan-5-ylmethanol can be compared with other similar compounds, such as benzothieno[3,2-b]benzofuran (BTBF) and benzo[1,2-b:4,5-b’]dithiophene (BDT) . These compounds share a similar fused ring structure but differ in the specific heteroatoms and functional groups present. This compound is unique due to the presence of the methanol group, which imparts distinct chemical and physical properties.
Comparison with Similar Compounds
Properties
IUPAC Name |
thieno[3,2-b]furan-5-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S/c8-4-5-3-6-7(10-5)1-2-9-6/h1-3,8H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZRKWXTICZERS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1SC(=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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